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Adenosine tetraphosphopyridoxal - 101418-64-8

Adenosine tetraphosphopyridoxal

Catalog Number: EVT-1167929
CAS Number: 101418-64-8
Molecular Formula: C18H24N6O18P4
Molecular Weight: 736.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Adenosine tetraphosphopyridoxal can be classified under the category of nucleotide derivatives. It is synthesized from adenosine triphosphate and pyridoxal phosphate through specific enzymatic pathways. Its biological significance is particularly noted in cellular energy transfer and metabolic regulation, functioning as an important molecule in various biochemical pathways.

Synthesis Analysis

The synthesis of adenosine tetraphosphopyridoxal typically involves several enzymatic reactions, primarily facilitated by aminoacyl-tRNA synthetases. These enzymes catalyze the formation of adenosine tetraphosphate from adenosine triphosphate and inorganic phosphate, followed by the incorporation of pyridoxal phosphate.

Key Parameters in Synthesis:

  • Enzymatic Catalysis: The reaction is highly dependent on specific enzymes that facilitate the transfer of phosphate groups.
  • Reaction Conditions: Optimal pH and temperature conditions are crucial for maximizing yield during synthesis.
  • Substrate Concentration: The concentration of adenosine triphosphate and pyridoxal phosphate influences the rate of synthesis.
Molecular Structure Analysis

The molecular structure of adenosine tetraphosphopyridoxal consists of a pyridoxal moiety linked to a tetraphosphate chain derived from adenosine. The structural formula can be represented as follows:

C10H12N5O15P4C_{10}H_{12}N_5O_{15}P_4

Structural Features:

  • Adenosine Backbone: The presence of the ribose sugar and adenine base is critical for its biological activity.
  • Tetraphosphate Group: This group consists of four phosphate units, which are linked through high-energy bonds, making it an important energy carrier.
  • Pyridoxal Component: The pyridoxal moiety contributes to the compound's reactivity and interaction with various enzymes.
Chemical Reactions Analysis

Adenosine tetraphosphopyridoxal participates in several biochemical reactions, primarily involving phosphorylation and dephosphorylation processes.

Notable Reactions:

  • Phosphorylation: It acts as a substrate for kinases that transfer phosphate groups to other molecules.
  • Hydrolysis: Under certain conditions, it can undergo hydrolysis to release energy stored in its phosphate bonds.

Reaction Parameters:

  • Enzyme Specificity: Different enzymes exhibit varying affinities for adenosine tetraphosphopyridoxal, affecting reaction rates.
  • Environmental Factors: Temperature, pH, and ionic strength can significantly influence reaction kinetics.
Mechanism of Action

The mechanism of action of adenosine tetraphosphopyridoxal is primarily linked to its role in enzyme regulation. It serves as a cofactor for various enzymes involved in amino acid metabolism and energy production.

Mechanistic Insights:

  • Enzyme Activation: By binding to specific enzymes, it enhances their catalytic activity, facilitating metabolic reactions.
  • Allosteric Modulation: It may also function as an allosteric regulator, altering enzyme conformation and activity based on cellular conditions.
Physical and Chemical Properties Analysis

Adenosine tetraphosphopyridoxal exhibits several physical and chemical properties that are crucial for its function:

  • Molecular Weight: Approximately 507.2 g/mol.
  • Solubility: Highly soluble in aqueous solutions due to its polar nature.
  • Stability: Sensitive to hydrolysis under acidic or basic conditions; stability can be enhanced through proper storage conditions.
Applications

Adenosine tetraphosphopyridoxal has numerous scientific applications across various fields:

  1. Biochemical Research: Used as a tool for studying enzyme kinetics and metabolic pathways.
  2. Pharmaceutical Development: Potential target for drug design aimed at modulating enzyme activity related to metabolic disorders.
  3. Metabolic Engineering: Applications in synthetic biology for the production of biofuels or biochemicals through engineered metabolic pathways.
Chemical Characterization of Adenosine Tetraphosphopyridoxal

Molecular Structure and Isomeric Variants

Adenosine tetraphosphopyridoxal (adenosine tetraphosphate pyridoxal, AP4-PL) is a synthetic bisubstrate analog designed to mimic the transition state of kinase-catalyzed phosphorylation reactions. Its molecular architecture integrates two essential biochemical moieties:

  • Adenosine Polyphosphate Component: A linear adenosine 5'-tetraphosphate (AP4) chain, identical to the natural cofactor adenosine triphosphate but extended by one phosphate group (α,β,γ,δ-tetraphosphorylated ribose) [4] [6].
  • Pyridoxal Component: The aldehyde-bearing vitamin B6 vitamer (pyridoxal, PL) covalently linked via its formyl group to the terminal phosphate of AP4, forming a high-energy acyl phosphate bond [1] [5].

This hybrid structure creates a molecule with a molecular weight of approximately 780–800 Da (exact mass dependent on ionization state). The reactive aldehyde of pyridoxal enables Schiff base formation with nucleophilic residues (e.g., lysine ε-amines), while the adenosine polyphosphate moiety mimics nucleotide binding interactions. Isomeric variants arise primarily from:

  • Phosphoryl Migration: The acyl phosphate linkage between pyridoxal and the tetraphosphate chain may undergo intramolecular transesterification, analogous to acyl glucuronide migration [3]. This can yield 2'-, 3'-, or 5'-isomers where the pyridoxal moiety is esterified to different phosphate oxygens of AP4.
  • Stereoisomerism: The chiral center at the pyridoxal C4 position (natural vs. non-natural configuration) influences geometric compatibility with enzyme active sites [5].

Table 1: Structural Features of Adenosine Tetraphosphopyridoxal

ComponentStructural AttributesFunctional Role
Adenosine 5'-tetraphosphateAdenine-ribose-α,β,γ,δ-tetraphosphate; Mg²⁺ coordination sites at β,γ-phosphatesMimics ATP binding; confers substrate recognition
Pyridoxal4-formyl group (reactive aldehyde); phenolic hydroxyl; hydroxymethyl groupForms Schiff bases with lysines; mimics B6 vitamer binding
LinkageAcyl phosphate bond (Pyridoxal-CH=O + HO-Pδ-AP4 → Pyridoxal-CH₂-O-P(=O)-O-AP4 upon reduction)Covalent attachment to target enzymes

Biosynthetic Pathways and Precursor Relationships

AP4-PL is not a naturally occurring metabolite but is synthesized in vitro for biochemical applications. Its production exploits precursor relationships with endogenous nucleotides and vitamins:

  • Chemical Synthesis: Prepared by condensation of adenosine 5'-tetraphosphate (AP4) with pyridoxal in the presence of carbodiimide coupling agents. The reaction activates the terminal phosphate of AP4 for nucleophilic attack by the formyl oxygen of pyridoxal, forming the acyl phosphate bond [1] [4].
  • Biosynthetic Inspiration: Design rationale stems from:
  • Adenosine Polyphosphates: Natural AP4 is synthesized enzymatically by acetyl-CoA synthetase via ATP and triphosphate (P3) condensation [4].
  • Pyridoxal Kinase Substrates: Pyridoxal kinase physiologically phosphorylates pyridoxal using ATP (MgATP + PL → PLP + ADP). AP4-PL mimics the transient ternary complex of this reaction [1] [5].
  • Biological Relevance as an Analogue: AP4-PL structurally parallels other bioactive bis-nucleotide analogs like adenosine thiamine triphosphate (AThTP), which functions as an alarmone during metabolic stress in bacteria [5]. This suggests potential roles in enzyme targeting via conserved nucleotide-binding motifs.

Physicochemical Properties: Stability, Reactivity, and Hydrolysis Dynamics

The utility of AP4-PL as an affinity label is governed by its inherent reactivity and stability profile:- Hydrolysis Dynamics: The acyl phosphate bond is intrinsically labile, undergoing pH-dependent hydrolysis via two competing pathways:1. Direct Hydrolysis: Cleavage to pyridoxal and adenosine tetraphosphate (t₁/₂ ~ hours at physiological pH), accelerated by divalent cations (Mg²⁺, Ca²⁺) that polarize the phosphate ester [1] [3].2. Intramolecular Acyl Migration: Sequential migration of the pyridoxal moiety to secondary phosphate oxygens (2'-, 3'-, 5'-isomers), forming regioisomers resistant to β-glucuronidase hydrolysis. Migration rates follow pseudo-first-order kinetics, influenced by pH and temperature [3].- Spectroscopic Properties: Exhibits characteristic UV-Vis absorption at λₘₐₓ ~ 325 nm due to the conjugated pyridoxal chromophore. Upon reduction with NaBH₄, the Schiff base stabilizes as a secondary amine, shifting absorption to 325 nm and enabling spectrophotometric quantification of enzyme-bound adducts [1].- Reactivity with Nucleophiles: The aldehyde group forms reversible Schiff bases with lysine residues. Subsequent reduction (e.g., with tritiated NaBH₄) stabilizes covalent adducts for proteomic analysis. ATP competitively inhibits this labeling (Kᵢ ~ μM range), confirming active-site specificity [1].

Table 2: Hydrolysis Kinetics of Adenosine Tetraphosphopyridoxal

ConditionPrimary Degradation PathwayApproximate Half-life (t₁/₂)Key Influencing Factors
pH 7.4, 37°CAcyl phosphate hydrolysis2–4 hoursMg²⁺ concentration; ionic strength
pH 7.4, 37°CIntramolecular acyl migration1–2 hours (initial isomer)Steric hindrance; phosphate pKa shifts
pH <5 or pH >9Rapid hydrolysis + migrationMinutes to hoursAcid/base catalysis; metal ions

Mechanism of Covalent Modification of Target Enzymes

AP4-PL functions as an affinity-directed irreversible inhibitor of pyridoxal kinases:

  • Active Site Targeting: Preincubation with pyridoxal kinase (5:1 molar ratio of AP4-PL:enzyme) causes complete inactivation. Stoichiometric analysis reveals incorporation of 2 mol AP4-PL per enzyme dimer, indicating modification at one lysine residue per monomer [1].
  • Residue Specificity: Proteolytic digestion (chymotrypsin) of AP4-PL-modified and [³H]NaBH₄-reduced kinase, followed by HPLC and Edman sequencing, identifies a single conserved lysine within the ATP-binding motif. This lysine coordinates phosphoryl groups of ATP during catalysis [1].
  • Protection by Substrates: ATP (but not pyridoxal) provides substantial protection against inactivation, confirming that AP4-PL binds selectively to the nucleotide subsite prior to forming the covalent Schiff base [1] [5].
  • Broader Implications: This mechanism mirrors inhibition strategies for other kinases using bisubstrate analogs (e.g., adenosine tetraphosphothiamine for thiamine kinases) [5], underscoring its utility in mapping nucleotide-dependent enzyme active sites.

Properties

CAS Number

101418-64-8

Product Name

Adenosine tetraphosphopyridoxal

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C18H24N6O18P4

Molecular Weight

736.3 g/mol

InChI

InChI=1S/C18H24N6O18P4/c1-8-13(26)10(3-25)9(2-20-8)4-37-43(29,30)40-45(33,34)42-46(35,36)41-44(31,32)38-5-11-14(27)15(28)18(39-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,19,21,22)/t11-,14-,15-,18-/m1/s1

InChI Key

GQWHVFNISFUGRD-XKLVTHTNSA-N

SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Synonyms

adenosine tetraphosphate pyridoxal
adenosine tetraphosphopyridoxal
adenosine tetraphosphopyridoxal, tetralithium salt
AP4-PL

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Isomeric SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

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